2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide
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Overview
Description
Synthesis Analysis
A study by Jayadevappa et al. (2012) outlined the synthesis of a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. The synthesis process involved condensation with aromatic amines followed by reaction with 1-(2-chloroethyl) morpholine hydrochloride, characterized by IR, 1H NMR, mass spectral studies, and elemental analysis (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Molecular Structure Analysis
Research involving hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides by Romero and Margarita (2008) provides insights into the molecular structure through FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments evidenced the formation of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).
Chemical Reactions and Properties
Sekiguchi et al. (1997) discovered a sulfonylamino compound, which selectively potentiates glutamate receptors of the AMPA subtype, indicating the chemical reactivity and potential biological applications of similar compounds (Sekiguchi, Fleck, Mayer, Takeo, Chiba, Yamashita, & Wada, 1997).
Physical Properties Analysis
The synthesis and physical characterization of related compounds have been explored in studies like the one by Jarrahpour, Jalbout, and Eskandari (2007), which discusses the synthesis of a new monocyclic β-lactam and its physical properties through spectroscopic data and AM1 calculations (Jarrahpour, Jalbout, & Eskandari, 2007).
Chemical Properties Analysis
Modulation of antibiotic activity against multidrug-resistant strains by compounds like 4-(Phenylsulfonyl) morpholine highlights the chemical properties and potential therapeutic applications of these compounds, as studied by Oliveira et al. (2015), demonstrating their antimicrobial properties and modulating activity (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQDXEGCVGFNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-phenylacetamide |
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